
2-bromo-N-((5-cyclopropylpyridin-3-yl)methyl)-5-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-bromo-N-((5-cyclopropylpyridin-3-yl)methyl)-5-methoxybenzamide is a chemical compound that is used in scientific research for its potential therapeutic applications. This compound is a benzamide derivative that has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further study. In
Scientific Research Applications
Synthesis and Biological Properties
Synthetic Methodologies
Research has focused on developing efficient synthetic routes for compounds with bromo, methoxy, and benzamide functionalities due to their relevance in pharmaceuticals. Hirokawa, T., Horikawa, T., & Kato, S. (2000) describe an efficient synthesis of a compound related to dopamine D2 and D3, and serotonin-3 (5-HT3) receptors antagonists, highlighting the importance of these moieties in modulating biological activity (Hirokawa, Horikawa, & Kato, 2000).
Antipsychotic Agents
A study by Högberg, T., Ström, P., Hall, H., & Ögren, S. (1990) explored compounds with benzamide derivatives for their antidopaminergic properties, indicating the potential of such compounds in treating psychoses by interacting with dopamine D-2 receptors (Högberg, Ström, Hall, & Ögren, 1990).
Antiviral and Antiretroviral Activity
D. Hocková, A. Holý, M. Masojídková, G. Andrei, R. Snoeck, E. De Clercq, & J. Balzarini (2003) synthesized derivatives of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, demonstrating their marked inhibitory effect on retrovirus replication, suggesting the therapeutic potential of similar compounds in antiviral treatments (Hocková et al., 2003).
Chemical Properties and Reactions
- Ligand Scrambling and Oxidation Mechanisms: N-Heterocyclic carbene gold(I) complexes, containing methoxy and pyridine functionalities, have been studied by S. K. Goetzfried et al. (2020) for their ligand scrambling reaction mechanisms and oxidation behavior in aqueous solutions, emphasizing their significance in medicinal chemistry and potential antiproliferative applications (Goetzfried et al., 2020).
properties
IUPAC Name |
2-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]-5-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2/c1-22-14-4-5-16(18)15(7-14)17(21)20-9-11-6-13(10-19-8-11)12-2-3-12/h4-8,10,12H,2-3,9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQXQDOXOMLPDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2=CC(=CN=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

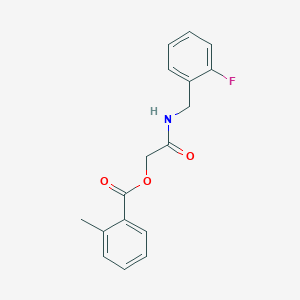
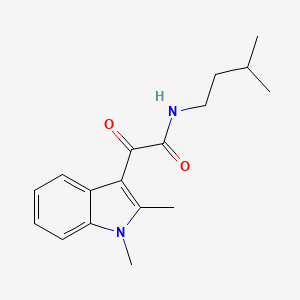
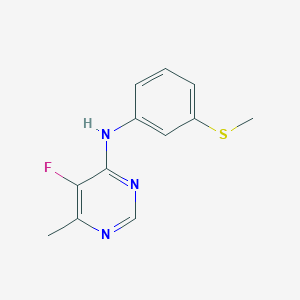


![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone](/img/structure/B2748850.png)
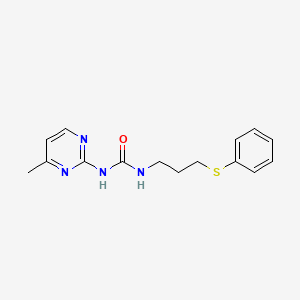
![9-(4-bromophenyl)-1-methyl-3-(2-methylallyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2748856.png)
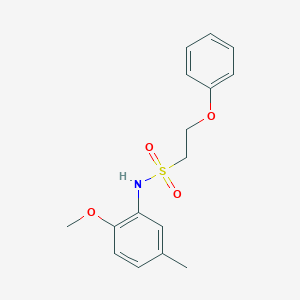
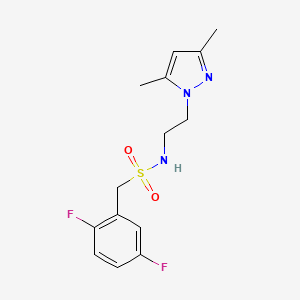
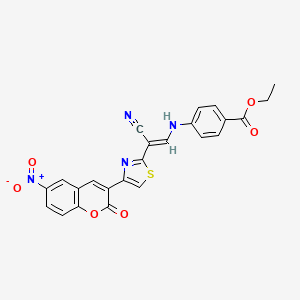
![2,4-dichloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2748864.png)
![2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B2748865.png)
